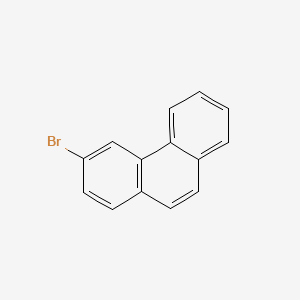

3-Bromophenanthrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89103. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGNNFQSUWVWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221716 | |

| Record name | Phenanthrene, 3-Bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-50-4 | |

| Record name | Phenanthrene, 3-Bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 715-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 3-Bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromophenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Bromophenanthrene, a key intermediate in organic synthesis with significant potential in the fields of medicinal chemistry, materials science, and biomedical research.

Chemical and Physical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH).[1][2] At room temperature, it presents as a white to off-white or light yellow crystalline solid.[1][3] Due to its structure, it has low volatility and is sparingly soluble in polar solvents like water, but shows good solubility in nonpolar organic solvents such as methanol, toluene, and dichloromethane.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 715-50-4 | [4] |

| Molecular Formula | C₁₄H₉Br | [2][4] |

| Molecular Weight | 257.13 g/mol | [2][4] |

| Melting Point | 81-86 °C | [3][5] |

| Boiling Point | 389.7±11.0 °C (Predicted) | [3] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Solubility | Soluble in Methanol | [1][3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3][4] |

Table 2: Computed Properties of this compound

| Property | Value | Reference |

| ACD/LogP | 5.45 | [1] |

| Index of Refraction | 1.733 | [1] |

| Molar Refractivity | 69.62 cm³ | [1] |

| Molar Volume | 173.8 cm³ | [1] |

| Surface Tension | 51.3 dyne/cm | [1] |

| Vapor Pressure | 6.28E-06 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the electrophilic aromatic substitution of phenanthrene.[1] This reaction selectively introduces a bromine atom at the 3-position of the phenanthrene core.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of phenanthrene.

Materials:

-

Phenanthrene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron filings

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve phenanthrene in carbon tetrachloride.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

From the dropping funnel, add a stoichiometric amount of bromine dissolved in carbon tetrachloride dropwise to the phenanthrene solution while stirring. The reaction is typically performed under mild heating.[1]

-

After the addition is complete, reflux the mixture for a specified period to ensure the reaction goes to completion. The evolution of hydrogen bromide gas indicates the progress of the reaction.

-

Cool the reaction mixture to room temperature and quench any unreacted bromine by washing with a sodium thiosulfate solution.

-

Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: Synthesis workflow of this compound.

Reactivity and Applications in Drug Development

This compound serves as a crucial building block in organic synthesis, particularly for creating more complex polycyclic aromatic compounds.[1] Its bromine functionality makes it an ideal precursor for various cross-coupling reactions, which are fundamental in modern drug discovery.

-

Cross-Coupling Reactions: this compound is frequently utilized in Suzuki and Stille cross-coupling reactions.[1] These reactions enable the formation of carbon-carbon bonds, allowing for the synthesis of biaryls and conjugated materials. Such structures are often scaffolds for new pharmaceutical agents and are explored in materials science for electronic applications.[1]

-

Intermediate for Natural Product Synthesis: Phenanthrene derivatives are found in many biologically active natural products, including alkaloids and steroids.[6] this compound can act as a key intermediate in the laboratory synthesis of these complex molecules, facilitating the development of new therapeutic agents.[6]

Caption: Use of this compound in a Suzuki coupling reaction.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule. ChemicalBook provides access to the ¹H NMR spectrum for this compound (CAS 715-50-4).[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum would show characteristic peaks for aromatic C-H stretching and C=C bending vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is easily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br.

Biological Assays and Health Risks

While specific biological assay data for this compound is limited in the public domain, its structural similarity to other PAHs suggests potential biological activity. Phenanthrene-based compounds are known to possess a range of biological effects, and their derivatives are often screened for therapeutic potential.[6]

-

Carcinogenicity Studies: As a polycyclic aromatic hydrocarbon, this compound is studied for its potential carcinogenicity.[2] It is known to bind to DNA bases, which can lead to mutations and potentially cancer.[2]

-

Toxicology: Limited toxicological data suggests that this compound may cause skin and eye irritation.[1] It is classified as hazardous, with warnings for skin irritation, serious eye damage, and respiratory irritation.[5][8]

Biological assays are essential in drug discovery to screen compounds for therapeutic activity and to assess their toxicity.[9] For a compound like this compound, a battery of assays would be employed in a drug development context, including cell viability assays, target-based assays, and ADME (absorption, distribution, metabolism, and excretion) profiling.[10]

Caption: Logical flow from properties to applications.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined chemical properties and reactivity make it a cornerstone for the synthesis of complex organic molecules. For researchers in drug development and materials science, a thorough understanding of its synthesis, handling, and reactivity is paramount for leveraging its full potential in creating novel and impactful compounds. Further research into its biological activity and the development of novel derivatives will continue to be an active area of investigation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. biosynth.com [biosynth.com]

- 3. 715-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound 96 715-50-4 [sigmaaldrich.com]

- 6. acgpubs.org [acgpubs.org]

- 7. This compound(715-50-4) 1H NMR [m.chemicalbook.com]

- 8. 3-溴菲 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. longdom.org [longdom.org]

- 10. azolifesciences.com [azolifesciences.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-bromophenanthrene. Due to the limited availability of experimentally recorded spectra in public databases, this guide presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and analysis of closely related analogs. Detailed methodologies for the acquisition of such spectra are also provided. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this compound or similar polycyclic aromatic hydrocarbons.

Introduction

Phenanthrene and its derivatives are an important class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in medicinal chemistry and materials science. The functionalization of the phenanthrene core, such as through bromination, provides a versatile scaffold for the synthesis of novel compounds with potential biological activity. This compound, in particular, can serve as a key intermediate in the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structure confirmation. This guide offers a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of the NMR spectra of phenanthrene and the known substituent effects of bromine on aromatic systems.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit nine distinct signals in the aromatic region (δ 7.0-9.0 ppm). The bromine atom at the 3-position will cause a downfield shift for the adjacent protons (H-2 and H-4) due to its electron-withdrawing inductive effect.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 7.80 - 7.90 | d | J = 8.5 |

| H-2 | 7.70 - 7.80 | dd | J = 8.5, 2.0 |

| H-4 | 8.00 - 8.10 | d | J = 2.0 |

| H-5 | 8.80 - 8.90 | d | J = 8.0 |

| H-6 | 7.60 - 7.70 | t | J = 7.5 |

| H-7 | 7.65 - 7.75 | t | J = 7.5 |

| H-8 | 7.90 - 8.00 | d | J = 8.0 |

| H-9 | 7.75 - 7.85 | s | |

| H-10 | 8.70 - 8.80 | s |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is predicted to show 14 distinct signals for the 14 carbon atoms, as the bromine substituent breaks the molecule's symmetry. The carbon atom directly attached to the bromine (C-3) is expected to have a chemical shift in the range of δ 120-125 ppm due to the "heavy atom effect" of bromine. The other aromatic carbons will resonate in the typical range of δ 120-135 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 127.0 - 128.0 |

| C-2 | 128.0 - 129.0 |

| C-3 | 121.0 - 123.0 |

| C-4 | 130.0 - 131.0 |

| C-4a | 131.5 - 132.5 |

| C-4b | 130.5 - 131.5 |

| C-5 | 126.5 - 127.5 |

| C-6 | 127.5 - 128.5 |

| C-7 | 127.0 - 128.0 |

| C-8 | 123.0 - 124.0 |

| C-8a | 132.0 - 133.0 |

| C-9 | 126.0 - 127.0 |

| C-10 | 122.5 - 123.5 |

| C-10a | 129.0 - 130.0 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for aromatic compounds.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

For ¹H NMR:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Temperature: 298 K.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).

-

Temperature: 298 K.

-

Spectral Width: 200-240 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration (for ¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow from the molecular structure of this compound to the prediction and interpretation of its NMR spectra.

Caption: Logical workflow for the prediction and analysis of the NMR spectra of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated predicted data, coupled with the comprehensive experimental protocol, offers a valuable resource for scientists working with this compound. The provided workflow visualization further clarifies the logical steps involved in NMR spectral analysis for structural confirmation. While predicted data is a useful starting point, it is always recommended to acquire experimental spectra for definitive structural elucidation.

Crystal Structure of 3-Bromophenanthrene: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure of 3-Bromophenanthrene has not been publicly reported. While the synthesis and general properties of this compound are documented, detailed crystallographic data from single-crystal X-ray diffraction analysis is not available in the current scientific literature.

In lieu of the specific data for this compound, this guide presents a detailed analysis of the crystal structure of a closely related compound, 3,6-dibromophenanthrene . The experimental protocols and structural data for this molecule provide valuable insights that can be extrapolated to understand the crystallographic characteristics of brominated phenanthrene derivatives.

Crystallographic Data for 3,6-dibromophenanthrene

The crystal structure of 3,6-dibromophenanthrene (C₁₄H₈Br₂) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 3,6-dibromophenanthrene [1]

| Parameter | Value |

| Empirical Formula | C₁₄H₈Br₂ |

| Formula Weight | 336.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.8697(5) Å |

| b | 3.9809(2) Å |

| c | 20.5002(11) Å |

| α | 90° |

| β | 93.813(2)° |

| γ | 90° |

| Volume | 559.39(6) ų |

| Z (Molecules per unit cell) | 2 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 223 K |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.018 |

| wR₂ (all data) | 0.037 |

| Goodness-of-fit (S) | 1.00 |

Table 2: Selected Bond Lengths for 3,6-dibromophenanthrene [1]

| Bond | Length (Å) |

| Br1 - C3 | 1.905(2) |

| Br2 - C6 | 1.906(2) |

| C1 - C2 | 1.369(3) |

| C2 - C3 | 1.411(3) |

| C3 - C4 | 1.382(3) |

| C4 - C4A | 1.420(3) |

| C4A - C4B | 1.455(3) |

| C4B - C5 | 1.418(3) |

| C5 - C6 | 1.383(3) |

| C6 - C7 | 1.411(3) |

| C7 - C8 | 1.369(3) |

| C8 - C8A | 1.420(3) |

| C8A - C1 | 1.418(3) |

Table 3: Selected Bond Angles for 3,6-dibromophenanthrene [1]

| Angle | Degree (°) |

| C2 - C3 - Br1 | 119.5(2) |

| C4 - C3 - Br1 | 119.8(2) |

| C5 - C6 - Br2 | 119.7(2) |

| C7 - C6 - Br2 | 119.6(2) |

| C2 - C1 - C8A | 121.2(2) |

| C1 - C2 - C3 | 121.3(2) |

| C4 - C3 - C2 | 120.7(2) |

| C3 - C4 - C4A | 121.1(2) |

| C4B - C4A - C4 | 118.0(2) |

Experimental Protocols

The determination of the crystal structure of 3,6-dibromophenanthrene involves two key stages: synthesis of the compound and single-crystal X-ray diffraction analysis.

While the direct synthesis of this compound is known, the specific synthesis for the crystallographically characterized 3,6-dibromophenanthrene involved an improved photocyclization of 4,4′-dibromo-trans-stilbene.[1]

Materials:

-

4,4′-dibromo-trans-stilbene

-

Suitable solvent for photocyclization (e.g., cyclohexane)

-

High-pressure mercury lamp

Procedure:

-

A solution of 4,4′-dibromo-trans-stilbene in a suitable solvent is prepared.

-

The solution is irradiated with a high-pressure mercury lamp to induce photocyclization.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent to yield single crystals of 3,6-dibromophenanthrene suitable for X-ray diffraction.

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer.[1]

Instrumentation:

-

Rigaku R-AXIS RAPID diffractometer[1]

-

Mo Kα radiation source[1]

-

Low-temperature device (e.g., Oxford Cryosystems)

Procedure:

-

Crystal Mounting: A suitable single crystal of 3,6-dibromophenanthrene was selected and mounted on a goniometer head.

-

Data Collection: The crystal was cooled to 223 K to minimize thermal vibrations. X-ray diffraction data were collected using Mo Kα radiation. A series of diffraction images were recorded as the crystal was rotated.

-

Data Reduction: The collected diffraction images were processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction was also applied.[1]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of 3,6-dibromophenanthrene.

Caption: Experimental workflow for determining the crystal structure of 3,6-dibromophenanthrene.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of 3-Bromophenanthrene in Organic Solvents

This technical guide provides a detailed overview of the solubility characteristics of this compound, a halogenated polycyclic aromatic hydrocarbon. Understanding the solubility of this compound is critical for its application as an intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical development and materials science.[1]

Overview of this compound

This compound (C₁₄H₉Br) is a solid, white to off-white crystalline compound at room temperature.[1] Its structure, consisting of a tricyclic aromatic phenanthrene core with a bromine substituent, results in low volatility and limited solubility in polar solvents.[1] However, it demonstrates better solubility in nonpolar organic solvents.[1] This compound serves as a key building block in various chemical reactions, including cross-coupling reactions like Suzuki and Stille couplings, which are fundamental in creating conjugated materials for electronic applications.[1]

Chemical Properties:

Solubility Data

Quantitative solubility data for this compound is not widely published in readily accessible literature. However, qualitative assessments and information from chemical suppliers provide valuable guidance for solvent selection. The following table summarizes the available solubility information.

| Solvent | Solvent Type | Solubility | Source |

| Methanol | Polar Protic | Soluble | [2][3] |

| Toluene | Nonpolar Aromatic | Moderately Soluble | [1] |

| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | [1] |

| Chloroform | Polar Aprotic | Soluble | [4] |

| Water | Polar Protic | Sparingly Soluble | [1] |

Note: "Soluble" and "Moderately Soluble" are qualitative terms. Researchers should perform quantitative analysis for specific applications.

Experimental Protocols

Precise solubility determination is crucial for applications such as reaction chemistry, purification, and formulation. Below are standardized protocols for determining and utilizing the solubility of this compound.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify this compound as soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)

-

Micro-spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Place approximately 25 mg of this compound into a clean, dry test tube.[5]

-

Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).[5]

-

After each addition, shake or vortex the test tube vigorously for at least 30 seconds.[5][6]

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain visible.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent tested.

Protocol for Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[7][8]

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Appropriate recrystallization solvent (determined from solubility tests; e.g., ethanol[9])

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but has low solubility at room temperature or below.[8] Ethanol is a commonly used solvent for phenanthrene derivatives.[9]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solvent boils.[10]

-

Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield of recrystallized product.[7][10]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel.[7][10]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

-

Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[11]

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10][11]

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]

-

Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Visualized Workflows

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for determining the qualitative solubility of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 715-50-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. web.mnstate.edu [web.mnstate.edu]

Theoretical and Computational Deep Dive into 3-Bromophenanthrene: A Guide for Researchers and Drug Development Professionals

Introduction

3-Bromophenanthrene, a halogenated polycyclic aromatic hydrocarbon (PAH), presents a molecule of significant interest for theoretical and computational chemists, as well as for professionals in drug discovery and development. Its rigid, planar structure combined with the electronic influence of the bromine substituent makes it a valuable scaffold for exploring molecular interactions and a potential building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, detailing its electronic structure, spectroscopic properties, and reactivity. Furthermore, it explores the potential applications of phenanthrene derivatives in drug development, with a focus on their role as anticancer agents.

Molecular Properties and Electronic Structure

The electronic properties of this compound have been investigated using Density Functional Theory (DFT), a powerful computational method for predicting molecular structures and properties. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic behavior.

Computational Methodology

The geometric and electronic properties of this compound and its derivatives are typically calculated using DFT methods, such as the B3LYP functional, with a basis set like 6-311G(d,p) or 6-311++G(d,p).[1][2] Geometry optimization is performed to find the most stable conformation of the molecule. Subsequent frequency calculations are carried out to confirm that the optimized structure corresponds to a true energy minimum and to obtain theoretical vibrational spectra.

Data Presentation: Calculated Properties of Bromophenanthrene Derivatives

Table 1: Frontier Molecular Orbital (FMO) Energies of 3,9-dibromophenanthrene [1]

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.34 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.78 |

| HOMO-LUMO Gap (ΔE) | 4.56 |

The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests that the molecule is more likely to be reactive.

Table 2: Calculated Global Reactivity Descriptors for 3,9-dibromophenanthrene [1]

| Descriptor | Value |

| Ionization Potential (I) | 6.34 eV |

| Electron Affinity (A) | 1.78 eV |

| Electronegativity (χ) | 4.06 eV |

| Chemical Hardness (η) | 2.28 eV |

| Chemical Softness (S) | 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | 3.61 eV |

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index (ω) indicates the ability of the molecule to accept electrons.

Spectroscopic Properties: A Combined Experimental and Theoretical Approach

The vibrational properties of brominated phenanthrenes can be characterized using both experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, and computational methods.

Experimental Protocols

-

FT-IR Spectroscopy: The FT-IR spectrum of a bromophenanthrene compound is typically recorded in the solid state using the KBr pellet technique over a range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a laser excitation source, with the sample in a capillary tube.

Computational Vibrational Analysis

Harmonic vibrational frequencies are calculated using DFT at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to better match the experimental data.[4]

Table 3: Selected Calculated and Experimental Vibrational Frequencies for a Brominated Phenanthrene Derivative (Hypothetical)

| Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H stretching | 3050 | 3055 | 3052 |

| Aromatic C=C stretching | 1605 | 1608 | 1610 |

| C-H in-plane bending | 1240 | 1245 | 1242 |

| C-Br stretching | 680 | 685 | 682 |

Note: This table is a hypothetical representation. Specific experimental and calculated data for this compound would be required for an accurate comparison.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule.[5][6][7][8] It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater charge delocalization.

Table 4: Hypothetical NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) Br | σ(C3-C4) | 2.5 |

| π(C1-C2) | π(C3-C4) | 20.1 |

| π(C5-C6) | π*(C7-C8) | 18.5 |

Note: This table is a hypothetical representation to illustrate the type of data obtained from an NBO analysis.

Application in Drug Development: Phenanthrene Derivatives as Anticancer Agents

Phenanthrene and its derivatives have shown promising potential as anticancer agents.[9][10][11][12][13] Their planar structure allows them to intercalate with DNA, and they can modulate various signaling pathways involved in cancer progression.

Signaling Pathway: Apoptosis Induction via Bcl-2 Family Proteins

Many phenanthrene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[11][14] One of the key pathways involved is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[15] In many cancers, the anti-apoptotic protein Bcl-2 is overexpressed, preventing cancer cells from undergoing apoptosis. Certain phenanthrene derivatives can inhibit the function of Bcl-2, leading to the activation of pro-apoptotic proteins like Bax, which then initiate the caspase cascade and ultimately lead to cell death.

Experimental Workflow for Anticancer Activity Evaluation

The evaluation of the anticancer potential of a novel phenanthrene derivative typically follows a structured workflow, from initial synthesis to mechanistic studies.

Conclusion

Theoretical and computational studies provide invaluable tools for understanding the intrinsic properties of this compound and for guiding the design of novel phenanthrene-based therapeutic agents. While a comprehensive computational dataset for this compound itself remains to be published, the analysis of related compounds offers significant insights. The continued synergy between computational predictions and experimental validation will be crucial in unlocking the full potential of this versatile molecular scaffold in the field of drug discovery and development.

References

- 1. acgpubs.org [acgpubs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aro.koyauniversity.org [aro.koyauniversity.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 6. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. q-chem.com [q-chem.com]

- 9. benchchem.com [benchchem.com]

- 10. New Phenanthrene Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of cancer-cell-selective cytotoxicity by a dicopper complex with a phenanthrene amide-tether ligand conjugate via mitochondrial apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Brominated Phenanthrenes in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrenes, a class of polycyclic aromatic hydrocarbons, are well-documented secondary metabolites in the plant kingdom, particularly in Orchidaceae, and are recognized for a wide array of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2] While the occurrence of various substituted phenanthrenes is common, the natural presence of their brominated counterparts is exceedingly rare, representing a unique and underexplored area of natural product chemistry. Halogenation, particularly bromination, is a frequent biochemical modification in marine organisms, leading to a vast diversity of organobromine compounds with potent biological activities.[3] This guide focuses on the known instances of naturally occurring brominated phenanthrenes, providing a comprehensive overview of their sources, what is known about their isolation, and potential biological significance.

The Sole Naturally Occurring Brominated Phenanthrene: Polysiphenol

To date, the only reported naturally occurring brominated phenanthrene is polysiphenol , a 4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol.

Natural Source

Polysiphenol was first isolated from the Senegalese red alga Polysiphonia ferulacea.[4] This marine red alga belongs to the family Rhodomelaceae, which is known for its rich and diverse production of halogenated secondary metabolites.[5] The taxonomic classification of this alga has since been updated to Melanothamnus ferulaceus.[6]

Chemical Structure

The structure of polysiphenol was elucidated through spectroscopic data and molecular mechanics.[4] It is an atropisomerically stable molecule, meaning that rotation around the single bond connecting the two aromatic rings is restricted, leading to distinct and non-interconvertible stereoisomers at room temperature.[1][4]

Data Presentation

A significant challenge in the study of naturally occurring brominated phenanthrenes is the scarcity of quantitative data. The concentration and yield of polysiphenol from its natural source, Polysiphonia ferulacea, were not detailed in the original isolation report, and subsequent research has focused on its total synthesis rather than quantification in the algal host.[4][7] Therefore, a comprehensive table of quantitative data is not available at this time. Further research is required to determine the natural abundance of this unique compound.

Table 1: Quantitative Data on Naturally Occurring Brominated Phenanthrenes

| Compound Name | Natural Source | Concentration/Yield in Source | Reference |

| Polysiphenol | Polysiphonia ferulacea (Melanothamnus ferulaceus) | Data not available in cited literature | [4] |

Experimental Protocols

General Protocol for the Isolation of Brominated Phenolic Compounds from Red Algae

While the detailed experimental protocol for the original isolation of polysiphenol is not fully available, a general methodology for the extraction and purification of brominated secondary metabolites from red algae can be outlined. This protocol would need to be optimized for the specific compound and algal species.

-

Collection and Preparation of Algal Material:

-

Collect fresh specimens of the red alga (e.g., Polysiphonia ferulacea).

-

Clean the algal material to remove epiphytes and other contaminants.

-

Freeze-dry or air-dry the cleaned material to preserve the bioactive compounds.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform a sequential extraction of the powdered algal material with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane (DCM) or chloroform, and then methanol or ethanol. This helps to fractionate the compounds based on their polarity.

-

Alternatively, a primary extraction with a polar solvent like methanol or a methanol/DCM mixture can be performed.

-

-

Solvent Partitioning:

-

The crude extract (typically the methanolic or ethanolic extract) is then subjected to liquid-liquid partitioning.

-

The extract is typically dissolved in a methanol/water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

The aqueous methanol phase is then further partitioned with a solvent of intermediate polarity, such as DCM or ethyl acetate, where many phenolic compounds are expected to be found.

-

-

Chromatographic Purification:

-

The partitioned extract is concentrated under reduced pressure.

-

The resulting residue is subjected to multiple steps of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

-

Gradient elution with solvent systems such as n-hexane/ethyl acetate or DCM/methanol is typically employed.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are pooled and further purified by high-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water gradient.

-

-

Structure Elucidation:

-

The structure of the purified compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern (which is characteristic for bromine-containing compounds).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the carbon-hydrogen framework and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the chromophore system.

-

-

Potential Biological Significance and Signaling Pathways

The biological activity of polysiphenol has not yet been established.[1][4] However, many naturally occurring phenanthrenes and other polyphenolic compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] A common mechanism of cytotoxicity for these compounds is the induction of apoptosis, or programmed cell death.[5]

Given that polysiphenol is a polyphenolic compound, it is plausible that it could induce apoptosis in cancer cells. Apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of cell death.

Hypothetical Signaling Pathway for Polyphenol-Induced Apoptosis

The following diagram illustrates a generalized apoptosis signaling pathway that can be induced by cytotoxic polyphenolic compounds. It is important to note that this is a representative pathway and has not been specifically demonstrated for polysiphenol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stimulatory and inhibitory effects of phenanthrene on physiological performance of Chlorella vulgaris and Skeletonema costatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (±)-Polysiphenol and Other Analogues via Symmetrical Intermolecular Dimerizations: A Synthetic, Spectroscopic, Structural, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 6. Accumulation of 13C-labelled phenanthrene in phytoplankton and transfer to corals resolved using cavity ring-down spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 3-Bromophenanthrene: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-bromophenanthrene, a polycyclic aromatic hydrocarbon (PAH) of interest to researchers in environmental science, materials science, and drug development. Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide combines theoretical predictions, data from closely related isomers, and established analytical methodologies to offer a valuable resource for its characterization.

Molecular and Physical Properties

This compound is a solid aromatic compound with the chemical formula C₁₄H₉Br. Its structure consists of a phenanthrene backbone with a bromine atom substituted at the 3-position.

| Property | Value |

| Chemical Formula | C₁₄H₉Br |

| Molecular Weight | 257.13 g/mol |

| Physical Form | Solid |

| Melting Point | 81-86 °C |

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of a conjugated aromatic molecule like this compound is characterized by absorptions arising from π → π* electronic transitions.[1] The extended π-system of the phenanthrene core gives rise to a series of absorption bands.

Representative Data (9-Bromophenanthrene):

Expected Absorption Characteristics for this compound:

Based on the principles of UV-Vis spectroscopy for aromatic compounds, this compound is expected to exhibit a complex spectrum with several strong absorption bands in the UV region, likely between 200 and 400 nm.[4] The bromine substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted phenanthrene.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the aromatic ring and the carbon-bromine bond.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1585 | Aromatic C=C ring stretch | Medium |

| 1500 - 1400 | Aromatic C=C ring stretch | Medium |

| 860 - 680 | Aromatic C-H out-of-plane bend | Strong |

| ~1000 | C-Br stretch | Medium to Strong |

This table is based on established characteristic IR absorption frequencies for aromatic compounds and alkyl halides.[5][6][7]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Expected Mass Spectrometric Data:

| m/z Value | Interpretation |

| 257/259 | Molecular ion peak ([M]⁺ and [M+2]⁺) |

| 178 | Loss of Br ([M-Br]⁺) |

| 176 | Loss of HBr ([M-HBr]⁺) |

The molecular ion peak is expected to appear as a doublet with a characteristic ~1:1 intensity ratio, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[8] The primary fragmentation pathway for aromatic halides often involves the loss of the halogen atom.[9] Further fragmentation of the phenanthrene ring structure is also possible.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic compounds like this compound.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol, cyclohexane, or acetonitrile. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1 AU).

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is calibrated using a reference cuvette containing the pure solvent.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.[4]

FT-IR Spectroscopy (Solid Sample)

Several methods can be employed for the FT-IR analysis of solid samples:[10][11]

-

KBr Pellet Method:

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[12]

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[12]

-

The KBr pellet is placed in the sample holder of the FT-IR instrument for analysis.[12]

-

-

Thin Solid Film Method:

-

Approximately 50 mg of the solid is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[13]

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[13]

-

The solvent is allowed to evaporate, leaving a thin film of the solid on the plate, which is then analyzed.[13]

-

-

Attenuated Total Reflectance (ATR) Method:

-

The ATR crystal is cleaned thoroughly.

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.[12]

-

The FT-IR spectrum is then recorded.

-

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds like PAHs.

-

Sample Preparation: The solid sample is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) to a known concentration.[14]

-

GC Separation: A small volume of the sample solution is injected into the gas chromatograph, which is equipped with a capillary column suitable for PAH separation (e.g., a DB-5ms column).[15] The oven temperature is programmed to ramp up to ensure the separation of different components.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a solid aromatic compound like this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 2. Phenanthrene, 9-bromo- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Rapid Screening of 22 Polycyclic Aromatic Hydrocarbons Residues in Vegetable Oils by Gas Chromatography-Electrostatic Field Orbitrap High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Mechanism of electrophilic bromination of phenanthrene

An In-depth Technical Guide to the Electrophilic Bromination of Phenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of phenanthrene, a key reaction in the functionalization of this polycyclic aromatic hydrocarbon (PAH). The document details the underlying mechanism, regioselectivity, reaction kinetics, and competing pathways. Furthermore, it includes a detailed experimental protocol for the synthesis of 9-bromophenanthrene, a critical intermediate for various applications in materials science and medicinal chemistry.

The bromination of phenanthrene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] Due to the electron-rich nature of the fused aromatic rings, phenanthrene is activated for this type of reaction.[1] The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule and generate a potent electrophile.[2]

The mechanism proceeds through three primary steps:

-

Generation of the Electrophile : The Lewis acid catalyst reacts with molecular bromine to form a highly electrophilic complex.

-

Formation of the Sigma Complex (Arenium Ion) : The π-electron system of the phenanthrene ring acts as a nucleophile, attacking the electrophilic bromine. This attack disrupts the aromaticity of one ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[1][3]

-

Rearomatization : A weak base (such as Br⁻) removes a proton from the sp³-hybridized carbon atom bearing the bromine, restoring the aromatic system and yielding the brominated phenanthrene product along with hydrogen bromide and the regenerated catalyst.[1]

Caption: General mechanism for the Lewis acid-catalyzed electrophilic bromination of phenanthrene.

Regioselectivity: The Preference for the 9-Position

Electrophilic attacks on phenanthrene preferentially occur at the 9 and 10-positions.[4][5] This regioselectivity is dictated by the stability of the intermediate sigma complex.[6] When the electrophile attacks at the 9-position, the resulting positive charge can be delocalized through resonance while preserving the aromaticity of the two other benzene rings.[1][6] This configuration is energetically more favorable as it minimizes the loss of resonance stabilization energy compared to an attack at other positions (e.g., 1, 2, 3, or 4), which would disrupt the aromaticity of more than one ring.[1] Consequently, 9-bromophenanthrene is the major product of the reaction.[3][4]

The 9,10-bond in phenanthrene has a higher degree of double-bond character compared to other bonds in the molecule, making it particularly reactive, almost like an alkene double bond.[1][7]

Quantitative Data Summary

Isomer Distribution in Electrophilic Substitution

| Reaction Type | Reagents | Major Product(s) | Minor Product(s) | Reference(s) |

| Bromination | Br₂ / CCl₄ | 9-Bromophenanthrene | - | [3][4] |

| Chlorination | Cl₂ / Acetic Acid | 9-Chlorophenanthrene | Addition Products | [8] |

| Nitration | Conc. HNO₃ | 9-Nitrophenanthrene | 1-, 2-, 3-, 4-isomers | [3][7] |

| Sulfonation | H₂SO₄ | 2- and 3-isomers | 1-, 4-, 9-isomers | [4][7] |

| Friedel-Crafts Acylation | Acyl Halide / CS₂ | 9-Acylphenanthrene | - | [7] |

Reaction Kinetics

Studies on the kinetics of bromination for polynuclear aromatic hydrocarbons have shown that under specific conditions (e.g., in 80% acetic acid), the reaction of phenanthrene follows second-order kinetics—first order in both phenanthrene and bromine.[9] This is in contrast to benzene and naphthalene, which can exhibit more complex, higher-order kinetics under similar conditions.[9] To maintain straightforward second-order kinetics, the reaction can be conducted in the presence of excess bromide ions, which complex with bromine to form the tribromide ion, thereby keeping the free bromine concentration low and constant.[9]

Competing Reaction: Addition Pathway

A notable characteristic of phenanthrene is its tendency to undergo addition reactions, particularly at the reactive 9,10-bond.[7] In the absence of a Lewis acid catalyst, the reaction of phenanthrene with bromine can lead to the formation of 9,10-dibromo-9,10-dihydrophenanthrene, which can be a mixture of cis and trans isomers.[6][10] This addition reaction competes with the substitution pathway.[2] However, the addition product can be converted to the substitution product, 9-bromophenanthrene, through dehydrohalogenation upon heating.[10]

Experimental Protocol: Synthesis of 9-Bromophenanthrene

The following protocol for the synthesis of 9-bromophenanthrene is adapted from established organic synthesis procedures.[3]

Materials:

-

Phenanthrene (pure, 1 kg, 5.6 moles)

-

Carbon tetrachloride (CCl₄, dry, 1 L)

-

Bromine (Br₂, 900 g, 5.64 moles)

-

Ethanol (for recrystallization)

Equipment:

-

5-L three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (for reduced pressure)

-

High-vacuum distillation apparatus

Procedure:

-

Dissolution : In the 5-L three-necked flask, dissolve 1 kg of pure phenanthrene in 1 L of dry carbon tetrachloride.[3]

-

Reflux : Heat the mixture to a gentle reflux with continuous stirring.[3]

-

Bromine Addition : From the dropping funnel, add 900 g of bromine slowly over approximately 3 hours. Evolved hydrogen bromide gas must be managed with a fume hood or a trap.[3]

-

Continued Reflux : After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.[3]

-

Solvent Removal : Remove the carbon tetrachloride by distillation under reduced pressure (10-30 mm).[3]

-

Purification (Distillation) : The residue, which is impure 9-bromophenanthrene, is then distilled under high vacuum. Collect the fraction boiling at 177–190°C / 2 mm.[3]

-

Purification (Recrystallization) : The distilled product can be further purified by recrystallization from ethanol to yield pure 9-bromophenanthrene.[3]

Yield: 90-94%[3]

Caption: Experimental workflow for the laboratory-scale synthesis of 9-bromophenanthrene.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Phenanthrene - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on the Quantum Yield of 3-Bromophenanthrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of 3-bromophenanthrene and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the photophysical properties of these compounds. This document summarizes key quantitative data, details experimental methodologies for quantum yield determination, and visualizes the underlying photophysical processes.

Introduction to the Photophysics of this compound

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest due to their unique photoluminescent properties. The introduction of a bromine atom at the 3-position of the phenanthrene core significantly influences its electronic and photophysical behavior. This is primarily due to the "heavy-atom effect," where the presence of a heavy atom like bromine enhances spin-orbit coupling. This, in turn, facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). Consequently, this compound and its derivatives often exhibit significant phosphorescence in addition to fluorescence.

The quantum yield (Φ) of a photoluminescent process, be it fluorescence (Φf) or phosphorescence (Φp), is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A thorough understanding of the quantum yields of this compound derivatives is crucial for their application in various fields, including organic light-emitting diodes (OLEDs), chemical sensors, and as photosensitizers in photodynamic therapy.

Quantitative Data on Quantum Yields

A comprehensive search of the scientific literature did not yield a specific, consolidated table of fluorescence and phosphorescence quantum yields for a series of this compound derivatives. While the influence of substituents on the photophysical properties of the phenanthrene core is a known phenomenon, with electron-donating groups generally increasing fluorescence and electron-withdrawing groups often quenching it, specific quantitative data for 3-bromo-substituted phenanthrenes remains fragmented across various studies.[1]

The following table is a representative template of how such data would be presented. Researchers are encouraged to consult individual research articles for specific values and the experimental conditions under which they were measured.

| Derivative | Substituent at Position X | Solvent | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Reference |

| This compound | - | Cyclohexane | Data not available | Data not available | |

| 3-Bromo-X-phenanthrene | e.g., -OCH₃ | Ethanol | Data not available | Data not available | |

| 3-Bromo-Y-phenanthrene | e.g., -NO₂ | Dichloromethane | Data not available | Data not available | |

| 3-Bromo-Z-phenanthrene | e.g., -CN | Acetonitrile | Data not available | Data not available |

Note: The lack of readily available, collated data highlights a potential area for future research in the comprehensive photophysical characterization of this compound derivatives.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence and phosphorescence quantum yields is a critical experimental procedure in photochemistry and materials science. Two primary methods are employed: the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence or phosphorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Experimental Workflow:

Detailed Methodology:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the this compound derivative being investigated. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.

-

Preparation of Solutions: Prepare optically dilute solutions of both the sample and the standard in the same solvent to minimize inner filter effects. The absorbance at the excitation wavelength should ideally be below 0.1.

-

Absorption Spectra: Record the UV-Vis absorption spectra of both the sample and standard solutions.

-

Emission Spectra: Using a spectrofluorometer, record the fluorescence or phosphorescence emission spectra of both solutions. It is crucial to use the same excitation wavelength, slit widths, and detector settings for both measurements.

-

Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Absolute Quantum Yield Measurement

The absolute method for determining quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.

Experimental Workflow:

Detailed Methodology:

-

Instrumentation: An integrating sphere is a hollow sphere coated with a highly reflective, diffuse material. The sample is placed in the center of the sphere.

-

Measurement of Emitted Photons: The sample is excited by a monochromatic light source, and the integrating sphere collects all the emitted light, regardless of direction. The total emission spectrum is recorded.

-

Measurement of Absorbed Photons: The amount of light absorbed by the sample is determined by measuring the intensity of the excitation light with and without the sample in the sphere.

-

Data Analysis: The absolute quantum yield is calculated by dividing the total number of emitted photons by the total number of absorbed photons, after correcting for the spectral response of the detection system.

Signaling Pathways and Photophysical Processes

The photophysical behavior of this compound derivatives can be understood through the Jablonski diagram, which illustrates the electronic transitions that occur upon absorption of light.

Jablonski Diagram for a this compound Derivative:

Description of Processes:

-

Absorption: The molecule absorbs a photon, promoting an electron from the ground singlet state (S₀) to an excited singlet state (S₁).

-

Fluorescence: Radiative decay from S₁ back to S₀, resulting in the emission of a photon. The rate constant for this process is kf.

-

Internal Conversion (IC): Non-radiative decay from S₁ to S₀, where the energy is dissipated as heat. The rate constant is kIC.

-

Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the triplet state (T₁). The heavy bromine atom significantly increases the rate of this process (kISC).

-

Phosphorescence: Radiative decay from T₁ to S₀. This process is spin-forbidden and therefore much slower than fluorescence, resulting in a longer-lived emission. The rate constant is kP.

-

Intersystem Crossing from T₁: Non-radiative decay from T₁ to S₀.

The fluorescence quantum yield (Φf) and phosphorescence quantum yield (Φp) are determined by the relative rates of these competing de-excitation pathways.

Φf = kf / (kf + kIC + kISC) Φp = (kISC / (kf + kIC + kISC)) * (kP / (kP + k'ISC))

The presence of the bromine atom increases kISC, which generally leads to a decrease in Φf and an increase in the population of the T₁ state, making phosphorescence a more significant de-excitation pathway.

Conclusion

This technical guide has provided an overview of the quantum yield of this compound derivatives, intended for a scientific audience. While a consolidated database of quantitative quantum yield values for a broad range of these compounds is not yet available, this document outlines the fundamental principles, experimental methodologies for their determination, and the key photophysical processes involved. The provided workflows and diagrams serve as a valuable resource for researchers designing and interpreting experiments involving these important molecules. Further systematic studies on the synthesis and photophysical characterization of a wider array of this compound derivatives are warranted to fully unlock their potential in various applications.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromophenanthrene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound, typically a boronic acid, and an organic halide or triflate is a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Phenanthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and presence in various biologically active natural products. The functionalization of the phenanthrene core at the 3-position via Suzuki coupling with diverse arylboronic acids allows for the creation of a vast library of novel 3-arylphenanthrene derivatives for further investigation.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-bromophenanthrene with a variety of arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (3-arylphenanthrene), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes the results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids under typical reaction conditions. Yields are indicative and can vary based on the specific reaction parameters and purification methods.

| Arylboronic Acid Partner | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic Acid | 3-Phenylphenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 4-Methylphenylboronic Acid | 3-(p-Tolyl)phenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Methoxyphenylboronic Acid | 3-(4-Methoxyphenyl)phenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 90 |

| 4-Chlorophenylboronic Acid | 3-(4-Chlorophenyl)phenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |

| 4-Formylphenylboronic Acid | 4-(Phenanthren-3-yl)benzaldehyde | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 85[4] |

| 2-Naphthylboronic Acid | 3-(Naphthalen-2-yl)phenanthrene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 91 |

Experimental Protocols

This section provides a detailed, reproducible protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask or reaction tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., Schlenk line or balloon)

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and connect it to an inert gas line. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water). Stir the mixture for 5-10 minutes. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 4-24 hours).[6]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-